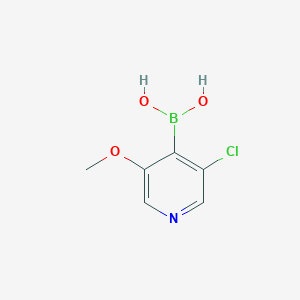(3-Chloro-5-methoxypyridin-4-YL)boronic acid
CAS No.: 2096339-57-8
Cat. No.: VC11698763
Molecular Formula: C6H7BClNO3
Molecular Weight: 187.39 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 2096339-57-8 |
|---|---|
| Molecular Formula | C6H7BClNO3 |
| Molecular Weight | 187.39 g/mol |
| IUPAC Name | (3-chloro-5-methoxypyridin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 |
| Standard InChI Key | XRAOWJGHCKTCHU-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=NC=C1OC)Cl)(O)O |
| Canonical SMILES | B(C1=C(C=NC=C1OC)Cl)(O)O |
Structural and Molecular Characteristics
The molecular formula of (3-chloro-5-methoxypyridin-4-yl)boronic acid is C₆H₇BClNO₃, with a molecular weight of 187.39 g/mol. The pyridine ring is substituted with a chlorine atom at position 3, a methoxy group (-OCH₃) at position 5, and a boronic acid (-B(OH)₂) group at position 4 (Figure 1).
Table 1: Comparative Structural Properties of Pyridinylboronic Acid Isomers
The substituent positions significantly influence reactivity. For example, the 2-chloro-5-methoxy isomer exhibits a density of 1.403 g/cm³ and a boiling point of 399.65°C , while the 5-chloro-2-methoxy variant is noted for its role in Suzuki-Miyaura coupling reactions.
Synthesis and Industrial Production
Synthetic Routes
Pyridinylboronic acids are typically synthesized via oxidation-boration reactions. For the 2-chloro-5-methoxy isomer, triethylamine borane reacts with 2-methoxy-5-chloropyridine under oxygen, yielding the boronic acid derivative . Similar methods could theoretically apply to the 3-chloro-5-methoxy isomer, though steric and electronic effects from substituent positions may alter reaction kinetics.
Key Reaction Conditions:
-
Temperature: Controlled heating (50–80°C) to prevent decomposition.
-
Catalysts: Palladium complexes for cross-coupling reactions.
-
Purification: Chromatography or recrystallization to achieve >95% purity .
Industrial-Scale Manufacturing
Industrial production emphasizes scalability and cost-efficiency. Large reactors with precise temperature and pressure controls are employed, followed by crystallization for purification. Storage at -20°C under inert conditions is critical to maintaining stability .
Chemical Reactivity and Applications
Suzuki-Miyaura Coupling
Boronic acids are pivotal in forming carbon-carbon bonds. The 5-chloro-2-methoxy isomer participates in Suzuki-Miyaura reactions with aryl halides, catalyzed by palladium, to generate biaryl structures. For example:
This reactivity is exploited in pharmaceutical synthesis, such as creating kinase inhibitors.
Nucleophilic Substitution
The chlorine atom on the pyridine ring undergoes substitution with nucleophiles (e.g., amines, thiols), enabling diversification into derivatives with enhanced biological activity.
Oxidation and Stability
Biological and Pharmaceutical Relevance
Antibacterial Activity
Pyridine derivatives with chloro and methoxy groups exhibit activity against Gram-positive bacteria, including Streptococcus pneumoniae. Modifying substituent positions could optimize binding to bacterial targets.
Enzyme Inhibition
The boronic acid moiety reversibly binds enzyme active sites. For instance, 3-benzyloxyphenylboronic acid inhibits insulin fibrillation, a property potentially shared by pyridinyl analogs.
| Parameter | Details |
|---|---|
| Toxicity | Harmful if inhaled, ingested, or absorbed through skin |
| First Aid (Skin) | Wash with water for 15 minutes |
| Firefighting | Use dry powder or CO₂ extinguishers |
| Storage | -20°C in sealed containers |
Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling. Spills require absorption with inert materials like sand .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume